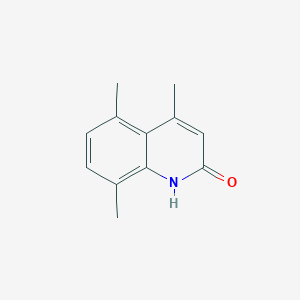

4,5,8-Trimethylquinolin-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4,5,8-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGOXHPDJPRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)NC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296527 | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53761-43-6 | |

| Record name | NSC109754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Structural Elucidation of 4,5,8 Trimethylquinolin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete picture of the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 4,5,8-trimethylquinolin-2-ol, the spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups, and the labile proton on the heteroatom (N-H or O-H).

The protons of the quinoline (B57606) ring system typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effects of the aromatic ring current. tsijournals.com The presence of three methyl groups simplifies the aromatic region compared to the parent quinoline structure. The proton at the C3 position is expected to appear as a singlet, as its adjacent carbon (C4) is fully substituted. The two protons on the benzene (B151609) portion of the quinoline ring (H-6 and H-7) would likely appear as doublets, coupling to each other. The three methyl groups at positions C4, C5, and C8 are expected to resonate as sharp singlets in the upfield region (δ 2.0-3.0 ppm). The labile proton (N-H from the quinolin-2-one tautomer) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound Data are predicted based on known chemical shifts for substituted quinolin-2-one derivatives. rsc.orgnih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 | Singlet |

| H-6 | ~7.4 | Doublet |

| H-7 | ~7.2 | Doublet |

| 4-CH₃ | ~2.4 | Singlet |

| 5-CH₃ | ~2.5 | Singlet |

| 8-CH₃ | ~2.6 | Singlet |

| N1-H | >11.0 | Broad Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic state. For this compound, twelve distinct carbon signals are expected, corresponding to the nine carbons of the quinoline ring and the three methyl carbons.

The most downfield signal is typically the carbonyl carbon (C-2) of the dominant quinolin-2-one tautomer, appearing around δ 160-165 ppm. rsc.org The other aromatic carbons resonate in the δ 115-150 ppm range. researchgate.net Carbons directly attached to the nitrogen atom or substituted with methyl groups will have their chemical shifts influenced by these substituents. olemiss.edu The three methyl carbons are the most shielded and will appear at the highest field, typically between δ 15-25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound Data are predicted based on known chemical shifts for substituted quinolin-2-one derivatives. rsc.orgnih.govresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~164 |

| C-3 | ~122 |

| C-4 | ~141 |

| C-4a | ~120 |

| C-5 | ~130 |

| C-6 | ~132 |

| C-7 | ~128 |

| C-8 | ~135 |

| C-8a | ~138 |

| 4-CH₃ | ~21 |

| 5-CH₃ | ~20 |

| 8-CH₃ | ~18 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework. uncw.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a key correlation would be observed between the H-6 and H-7 protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum. For instance, the signal for the C-3 carbon can be assigned by its correlation to the H-3 proton, and the three methyl carbon signals can be assigned via their respective methyl proton singlets. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over two to three bonds. For example, the singlet from the 4-CH₃ protons would show correlations to carbons C-3, C-4, and C-4a, confirming the position of this methyl group. Similarly, correlations from the H-3 proton to the C-2, C-4, and C-4a carbons would firmly establish the connectivity around the pyridinone ring. nih.govmdpi.com These long-range correlations piece together the entire molecular puzzle, connecting the substituted rings and confirming the placement of all three methyl groups.

Vibrational Spectroscopy for Functional Group and Molecular Structure Probing

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecular bonds. It is particularly useful for identifying functional groups.

FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound would be dominated by features of its more stable quinolin-2(1H)-one tautomer.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound Data are based on characteristic frequencies for quinolin-2-one and related functional groups. nih.govmdpi.comlibretexts.org

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Amide | ~3400 | Medium, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methyl (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Amide (Lactam) | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| C-H Bend | Methyl | ~1375, ~1450 | Medium |

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar, symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the symmetric stretching vibrations of the aromatic quinoline ring system, which are often weak in the IR spectrum, would be expected to be prominent in the Raman spectrum. researchgate.net Specifically, the ring breathing modes of the bicyclic system would give rise to characteristic sharp bands. iaea.orgbitp.kiev.ua The C=C double bond stretches within the aromatic system and the C-C single bonds of the methyl groups would also be Raman active. The carbonyl (C=O) stretch is typically weaker in Raman than in IR, whereas the C-N bonds within the ring may show detectable signals. This complementary data helps to confirm the assignments made from the IR spectrum and provides a more complete vibrational profile of the molecule. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (C₁₂H₁₃NO), the nominal molecular weight is 187 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and distinguishing between compounds with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion of this compound is 188.1075, a value that can be confirmed with HRMS to a high degree of precision.

The fragmentation of quinolinol derivatives in a mass spectrometer typically involves characteristic losses of small, stable molecules and radicals. The fragmentation pathway for this compound can be predicted based on its structure, which incorporates a quinolin-2-one core with three methyl substituents. Initial fragmentation would likely involve the loss of a methyl radical (•CH₃), followed by the expulsion of a molecule of carbon monoxide (CO), which is characteristic of quinolin-2-one and coumarin-type structures. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring.

Table 1: Predicted HRMS Fragmentation Data for this compound This table presents predicted m/z values for plausible fragments of this compound based on common fragmentation pathways for related heterocyclic compounds.

| Predicted Fragment Ion | Formula | Calculated m/z | Proposed Fragmentation Pathway |

| [M+H]⁺ | C₁₂H₁₄NO⁺ | 188.1075 | Protonated molecular ion |

| [M]⁺• | C₁₂H₁₃NO⁺• | 187.0997 | Molecular ion |

| [M-CH₃]⁺ | C₁₁H₁₀NO⁺ | 172.0762 | Loss of a methyl radical |

| [M-CO]⁺• | C₁₁H₁₃N⁺• | 159.1048 | Loss of carbon monoxide |

| [M-CH₃-CO]⁺ | C₁₀H₁₀N⁺ | 144.0813 | Sequential loss of methyl and CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The chromophore responsible for the UV-Vis absorption in this compound is the quinolin-2-one system. This bicyclic, conjugated system gives rise to characteristic π→π* transitions, which are typically observed as intense absorption bands in the UV region. The presence of the lone pair of electrons on the nitrogen and oxygen atoms may also allow for weaker n→π* transitions.

The absorption maxima (λ_max) and molar absorptivity are sensitive to the substitution pattern on the quinoline ring. The three electron-donating methyl groups and the hydroxyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted quinolin-2-one core. This is due to the extension of the conjugated π-system and the destabilization of the ground state. The solvent polarity can also influence the position of the absorption bands; polar solvents often cause shifts in the n→π* transitions. Derivatized quinolinol backbones are known to display significant and stable absorption properties. researchgate.net

For comparison, the related compound 4-methyl-quinoline exhibits UV absorption maxima at 225, 278, and 313 nm in ethanol. nist.gov It is anticipated that this compound would show a more complex spectrum with bands shifted to longer wavelengths due to the additional auxochromes (the -OH and two extra -CH₃ groups).

Table 2: Expected UV-Vis Absorption Data for this compound This table outlines the expected electronic transitions and approximate absorption regions for this compound based on its chromophoric system and known data for similar compounds.

| Electronic Transition | Typical Wavelength Region (nm) | Relative Intensity | Description |

| π→π | 220-280 | High | Excitation within the benzene portion of the quinoline ring. |

| π→π | 300-350 | High | Excitation within the pyridinone portion of the quinoline ring. |

| n→π | >350 | Low | Excitation of a non-bonding electron (from O or N) to an anti-bonding π orbital. |

X-ray Crystallography for Single-Crystal Structure Determination of Quinoline and Quinolinol Derivatives

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Obtaining a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry without ambiguity. This is particularly crucial for distinguishing between isomers, where techniques like NMR might be complex to interpret. The crystal structure of various quinoline and quinolinol derivatives has been successfully determined, providing valuable precedents. researchgate.netresearchgate.netresearchgate.net

Table 3: Illustrative Crystallographic Parameters for a Quinolinol Derivative The data below for 8-hydroxyquinolin-2(1H)-one is provided as a representative example of the type of information obtained from a single-crystal X-ray diffraction study of a related compound.

| Parameter | Example Value (for 8-hydroxyquinolin-2(1H)-one) | Significance for this compound |

| Crystal System | Monoclinic | Defines the basic shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the precise size and angles of the repeating unit in the crystal. |

| Hydrogen Bonding | N-H···O, O-H···O | Identifies key intermolecular forces that stabilize the crystal structure. |

| π-π Stacking Distance | ~3.4 - 3.8 Å | Indicates the presence and strength of aromatic stacking interactions. |

Computational and Theoretical Investigations of 4,5,8 Trimethylquinolin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uniroma2.it It is particularly effective for calculating the ground state electron density and provides a favorable balance between computational cost and accuracy for many atomic and molecular properties. mdpi.com DFT calculations are foundational for understanding the geometry, electronic distribution, and reactivity of molecules like 4,5,8-Trimethylquinolin-2-ol. uniroma2.it By applying DFT, researchers can compute a wide array of molecular characteristics, including optimized geometry, frontier molecular orbital energies, electrostatic potential, and non-linear optical properties. dergipark.org.tricm.edu.pl

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. conflex.net This process systematically alters the coordinates of the atoms to find the structure with the lowest potential energy on the potential energy surface. For a molecule like this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis, or the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds, is also critical. libretexts.org While the quinoline (B57606) ring system is largely planar, the methyl and hydroxyl substituents can have different orientations. Exploring the conformational landscape helps identify the global minimum energy conformer, which is the most stable and populated conformation at equilibrium, as well as other low-energy conformers that may be present. libretexts.orgutdallas.edu Factors that influence the energy of different conformers include torsional strain, which arises from the rotation around sigma bonds, and steric interactions, which occur when bulky groups are too close to each other. libretexts.org For substituted quinolines, the planarity of the fused ring system is a key feature, though minor puckering can occur depending on the substituents.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. batistalab.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netirjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comresearchgate.net

For quinoline derivatives, the HOMO is often delocalized over the quinoline ring system, while the LUMO distribution can vary based on the substituents. researchgate.net For instance, in a study of a triazole-derivatized quinoline, the HOMO was found to be delocalized over the triazole and a phenyl ring, while the LUMO was localized on the quinoline moiety. researchgate.net The calculated HOMO-LUMO energy gap for this related compound was 4.078 eV, indicating a potential for charge transfer within the molecule. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior. irjweb.commdpi.com These global reactivity descriptors provide insight into various aspects of the molecule's reactivity.

Key Chemical Reactivity Indices:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as χ² / (2η). A high electrophilicity index indicates a good electrophile. irjweb.com

Below is a table of representative FMO energies and reactivity indices for a related quinoline derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Formula | Value (eV) |

| EHOMO | - | -6.164 researchgate.net |

| ELUMO | - | -2.086 researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.078 researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.164 |

| Electron Affinity (A) | -ELUMO | 2.086 |

| Electronegativity (χ) | (I+A)/2 | 4.125 |

| Chemical Hardness (η) | (I-A)/2 | 2.039 |

| Chemical Softness (S) | 1/η | 0.490 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.173 |

| Note: Data is for a related 1,2,4-triazole (B32235) derivatized quinoline and serves as an illustrative example. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netajchem-a.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.com Green and yellow represent regions of intermediate or near-zero potential.

For a molecule like this compound, an MEP analysis would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group and potentially the nitrogen atom, making these sites favorable for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would likely be a region of positive potential (blue), indicating its electrophilic character. The aromatic rings would show varied potential depending on the influence of the substituents. Such maps provide crucial information for understanding intermolecular interactions and potential binding sites. mdpi.com

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. DFT calculations are a reliable method for predicting the NLO properties of molecules. dergipark.org.tr The key parameters that quantify NLO behavior are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). icm.edu.pl

Molecules with large dipole moments, significant charge transfer, and extended π-conjugated systems often exhibit high hyperpolarizability values. For this compound, the presence of the electron-donating methyl and hydroxyl groups and the electron-withdrawing quinoline ring system could lead to intramolecular charge transfer, a key requirement for NLO activity. Calculations of the dipole moment and hyperpolarizability tensors would provide a quantitative measure of its potential as an NLO material. icm.edu.pl

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of Lewis structures, such as bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for understanding intramolecular and intermolecular interactions in terms of charge delocalization and hyperconjugation. dergipark.org.tricm.edu.pl

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This reveals stabilizing interactions that occur when electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is calculated, with higher E(2) values indicating stronger interactions. wisc.edu For example, in quinolone derivatives, significant stabilization can arise from the interaction between the lone pair orbitals on an oxygen atom and adjacent antibonding orbitals (e.g., n → σ* or n → π* transitions). mdpi.com These interactions are crucial for understanding the molecule's structure, stability, and hydrogen bonding capabilities. mdpi.comlibretexts.org

A representative NBO analysis might reveal the following types of interactions in this compound:

Intramolecular Hyperconjugation: Delocalization of electron density from σ(C-H) or σ(C-C) bonds of the methyl groups into empty π* orbitals of the quinoline ring.

Resonance Effects: Delocalization from the lone pairs of the oxygen (nO) and nitrogen (nN) atoms into the π* orbitals of the aromatic system.

The table below illustrates the type of data generated from an NBO analysis for donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | π* (C=C) | High | Resonance Stabilization |

| LP (1) N | π* (C=C) | Moderate | Resonance Stabilization |

| σ (C-H) | π* (C=C) | Low | Hyperconjugation |

| Note: This table is a generalized representation. Actual values and specific interacting orbitals would be determined by a full NBO calculation. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects in Substituted Quinoline Systems

While DFT calculations typically provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment.

For this compound, an MD simulation could be performed to understand its behavior in a solvent, such as water. This would reveal how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. libretexts.org Such simulations are crucial for understanding solubility, the stability of different conformers in solution, and how the molecule might interact with biological targets in an aqueous environment. By tracking the molecule's trajectory, one can analyze its flexibility, preferred conformations in solution, and the role of intermolecular forces in its behavior. libretexts.orgmasterorganicchemistry.com

Quantum Chemical Methods for Accurate Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting the spectroscopic parameters of molecules, offering a powerful tool for structural elucidation and characterization. mdpi.com Methods based on Density Functional Theory (DFT) are particularly prevalent due to their balance of computational cost and accuracy. researchgate.net These calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), providing data that can be compared with experimental results for validation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govdergipark.org.tr This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,p)). nih.gov For quinoline derivatives, calculated chemical shifts generally show a strong correlation with experimental values, aiding in the correct assignment of signals. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. dergipark.org.tr DFT methods can predict the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental FT-IR spectra. researchgate.net Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated vibrational mode to a specific functional group's motion. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra in the UV-Vis region are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which determine the intensity of the absorption bands. scielo.org.za These calculations provide insights into the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the chromophores within the molecule. scielo.org.za The predicted absorption maxima (λ_max) can be compared with experimental spectra to understand the electronic structure of the compound. researchgate.net

To illustrate the type of data generated, the following table presents hypothetical DFT-predicted spectroscopic parameters for the closely related isomer, 4,6,8-Trimethylquinolin-2-ol, based on typical results from computational studies of quinoline derivatives.

| Parameter Type | Predicted Value (Illustrative for 4,6,8-Trimethylquinolin-2-ol) | Method/Basis Set (Typical) |

| ¹H NMR (δ, ppm) | Aromatic Protons: 6.5-8.0 ppm; Methyl Protons: 2.3-2.7 ppm; N-H: ~11.5 ppm | GIAO-B3LYP/6-311+G(d,p) |

| ¹³C NMR (δ, ppm) | Aromatic Carbons: 110-145 ppm; Carbonyl Carbon: ~165 ppm; Methyl Carbons: 18-25 ppm | GIAO-B3LYP/6-311+G(d,p) |

| IR (ν, cm⁻¹) | N-H stretch: ~3400; C=O stretch: ~1660; C=C stretch: 1620-1450; C-H stretch: 3100-2900 | B3LYP/6-311+G(d,p) |

| UV-Vis (λ_max, nm) | ~230, ~280, ~330 | TD-DFT/B3LYP/6-311+G(d,p) |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound or its isomers.

In Silico Studies of Molecular Interactions and Binding Affinities for Ligand Design Methodologies

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netdoi.org In silico methods, particularly molecular docking, are crucial for understanding how quinoline derivatives interact with biological targets and for guiding the design of new, more potent, and selective ligands. frontiersin.orgiscientific.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. iscientific.org The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding (often reported in kcal/mol). nih.gov A more negative docking score typically indicates a more favorable binding interaction. frontiersin.org These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.govnih.gov

Ligand Design and SAR: By analyzing the docking poses of a series of related compounds, researchers can develop Structure-Activity Relationships (SAR). doi.org For instance, studies on various quinoline derivatives have shown that the nature and position of substituents on the quinoline ring significantly influence binding affinity and biological activity. researchgate.netmdpi.com This information is vital for rational drug design, allowing chemists to modify the ligand's structure—for example, by adding or changing functional groups—to enhance its interaction with the target and improve its therapeutic profile. acs.orgnih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of its stability and interaction patterns. nih.govresearchgate.net

The following table provides an illustrative example of molecular docking results for a generic quinoline derivative against a hypothetical protein kinase target, showcasing the type of data that guides ligand design.

| Ligand (Illustrative) | Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| A Quinoline Derivative | Protein Kinase XYZ | -9.5 | Glu101, Leu150, Phe200 | H-Bond, Hydrophobic, π-π Stacking |

Note: This table is for illustrative purposes. The specific target, docking score, and interactions would need to be determined through a dedicated study for this compound.

Through these computational approaches, a comprehensive theoretical profile of this compound can be established, predicting its physical and chemical properties and guiding future experimental work into its potential applications.

Reactivity and Reaction Mechanism Studies of 4,5,8 Trimethylquinolin 2 Ol and Its Analogs

Investigation of Chemical Transformation Pathways and Reaction Selectivity for Substituted Quinolinols

The reactivity of substituted quinolinols is significantly influenced by the nature and position of the substituents on the quinoline (B57606) core. These substituents can direct the course of chemical transformations and determine the selectivity of various reactions. For instance, the presence of methyl groups, such as in 4,5,8-trimethylquinolin-2-ol, enhances the lipophilicity and can influence the electronic properties of the molecule. smolecule.com

The positions available for electrophilic substitution in 8-quinolinols are primarily the 5 and 7 positions. The selectivity of these substitutions can be controlled by the prototropic form of the 8-quinolinol. Under acidic conditions, electrophilic attack typically occurs at the 5-position, while basic conditions direct the electrophile to the 7-position. fordham.edu This regioselectivity can be further manipulated by using blocking groups, such as sulfonic acid, to direct incoming substituents to a specific position, followed by deblocking. fordham.edu

Oxidation and reduction reactions are common transformation pathways for quinolinols. For example, 2,4,6-trimethylquinoline (B1265806) can be oxidized to form various quinoline derivatives with different functional groups or reduced to yield corresponding dihydroquinoline derivatives. smolecule.com Similarly, 2,5,8-trimethylquinolin-4-ol (B1266977) can undergo oxidation and reduction to form different quinoline derivatives. The synthesis of 2,5,8-trimethylquinolin-4-ol itself can be achieved through the oxidation of 2,5,8-trimethylquinoline.

Mechanistic Elucidation of Synthetic Reactions Involving Quinolinols (e.g., Formylation, Schiff Base Formation)

Formylation: The formylation of quinolinols, a key reaction for introducing aldehyde functionalities, can proceed through different mechanisms depending on the reagents used. The Vilsmeier-Haack and Duff reactions are common methods for the formylation of quinoline derivatives. mdpi.com In the Duff reaction, an electrophile attacks the aromatic ring, generating a Wheland intermediate (arenium ion), which then loses a proton to restore aromaticity. sbc.org.pl The Reimer-Tiemann reaction provides another route for formylation. mdpi.com Computational studies can help to explain the preferred selectivity in these formylation reactions. mdpi.com For instance, formylation of quinolin-4(1H)-ones with aqueous sodium hydroxide (B78521) and chloroform (B151607) at reflux occurs at the 3-position. thieme-connect.de

Schiff Base Formation: Quinolinols, particularly those with aldehyde or ketone functionalities, readily undergo condensation reactions with primary amines to form Schiff bases. wikipedia.org These reactions involve the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine or Schiff base. wikipedia.org Schiff bases derived from 8-hydroxyquinoline (B1678124) are effective chelating agents for various metal ions. researchgate.net The synthesis of these Schiff bases is often straightforward, involving the mixing of the corresponding aldehyde and amine in a suitable solvent like ethanol. researchgate.netindexcopernicus.com The formation of the azomethine group (C=N) is a key characteristic of this reaction. wikipedia.org

Tautomerism and Acid-Base Properties of 2-Quinolinols: Experimental and Theoretical Characterization

Quinolin-2-ols exist in a tautomeric equilibrium with their corresponding quinolin-2(1H)-one (or carbostyril) form. thieme-connect.dewikipedia.org Spectroscopic and computational studies have shown that the quinolin-2(1H)-one tautomer is generally the predominant form, especially in the solid state and in non-aqueous solutions. researchgate.net This preference is attributed to the high stability of the hydrogen-bonded dimeric structure of the quinolone form. researchgate.net

The tautomeric equilibrium can be influenced by external factors and substitution patterns. For N-substituted quinolones, which cannot tautomerize to the quinolinol form, there is still a degree of aromaticity due to the contribution of a betaine (B1666868) resonance structure. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Trimethylated Quinoline Core

The trimethylated quinoline core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The electron-donating methyl groups generally activate the ring towards electrophilic attack.

Electrophilic Aromatic Substitution: The quinoline ring is generally electron-rich and readily undergoes electrophilic substitution. smolecule.comevitachem.com The position of substitution is influenced by the existing substituents and reaction conditions. For instance, in 8-quinolinols, electrophilic substitution is directed to the 5- and 7-positions, with the selectivity being pH-dependent. fordham.edu The presence of multiple methyl groups, as in 2,4,6-trimethylquinoline, enhances its reactivity in such substitutions. smolecule.com

Nucleophilic Aromatic Substitution: Quinoline can also undergo nucleophilic substitution, which typically occurs at the C-2 or C-4 position. uop.edu.pk For example, reaction with sodamide can introduce an amino group at the 2-position. uop.edu.pk The presence of a chlorine atom on the quinoline ring, such as in 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline, provides a site for nucleophilic aromatic substitution reactions. While specific studies on this compound are limited in the search results, the general principles of quinoline chemistry suggest that nucleophilic attack would be possible under appropriate conditions, potentially facilitated by the electron-donating nature of the methyl groups influencing the electron distribution in the ring.

Exploration of Radical Chemistry Pertaining to Substituted Quinolinones and their Reactivity

The radical chemistry of quinolines and quinolinones is an active area of research, offering alternative pathways for their synthesis and functionalization. wiley.com Free radicals, being highly reactive species with unpaired electrons, can participate in reactions that are not feasible through ionic chemistry. chemrxiv.org

Several methods for the synthesis of substituted quinolines involve radical intermediates. wiley.com For example, visible-light-mediated radical reactions and radical addition/cyclization pathways have been successfully employed. wiley.com The cyclization of 4-substituted quinolones bearing an ω-iodoalkyl chain can proceed via a radical mechanism to form new ring systems. rsc.org

The reactivity of free radicals can be either nucleophilic or electrophilic, and this duality can be controlled to synthesize different quinoline derivatives from a single substrate. chemrxiv.org For instance, photochemically generated imine radicals can undergo either intramolecular nucleophilic or electrophilic addition depending on the reaction conditions. chemrxiv.org Furthermore, radical cation salts have been used to catalyze the synthesis of substituted quinolines through the functionalization of C-H bonds. organic-chemistry.org This involves the generation of radical intermediates that initiate a cascade of reactions leading to the final quinoline product. organic-chemistry.org The use of manganese(III) acetate (B1210297) can also mediate free radical reactions, such as the aromatization of ketone derivatives to form substituted quinolinols. scirp.org

Advanced Materials Science Applications of Quinoline and 2 Quinolinol Derivatives

Design and Synthesis of Quinoline-Based Materials for Organic Photovoltaics (e.g., Polymer Solar Cells, Dye-Sensitized Solar Cells)

Quinoline (B57606) derivatives have emerged as promising materials in the development of third-generation photovoltaic technologies, including polymer solar cells (PSCs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their utility in these applications stems from their inherent electronic properties, which can be readily modified through synthetic chemistry.

In the context of Polymer Solar Cells , quinoline derivatives are often incorporated into the design of low-bandgap polymers. These materials serve as the electron-donating component in the photoactive layer of a bulk heterojunction solar cell. The planar structure of the quinoline ring can promote intermolecular π-π stacking, which is beneficial for charge transport. For instance, copolymers incorporating planar quinoxaline (B1680401) derivatives, a related class of nitrogen-containing heterocycles, have demonstrated improved optical and structural properties, leading to enhanced power conversion efficiencies in PSCs. rsc.org The synthesis of such polymers typically involves metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the creation of alternating copolymers with well-defined structures. rsc.org

For Dye-Sensitized Solar Cells , quinoline-based organic dyes act as photosensitizers, responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govunesp.br The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the quinoline moiety can function as the π-bridge, facilitating intramolecular charge transfer from the donor to the acceptor/anchoring group. researchgate.net Theoretical investigations using density functional theory (DFT) have been employed to design novel quinoline-derivative dyes with optimized geometries, electronic structures, and absorption spectra for enhanced DSSC performance. unesp.br Key parameters for an effective dye sensitizer (B1316253) include a lowest unoccupied molecular orbital (LUMO) energy level above the conduction band of TiO₂ to ensure efficient electron injection, and a highest occupied molecular orbital (HOMO) energy level below the redox potential of the electrolyte to facilitate dye regeneration. unesp.br The synthesis of these dyes often involves reactions such as Knoevenagel condensation to introduce the acceptor and anchoring groups. nih.gov

The performance of some quinoline-based dyes in DSSCs is summarized in the table below:

| Dye Structure | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |

| BIM27 | - | - | - | - | |

| BIM28 | 3.11 | - | - | - | |

| BIM28 with CDCA | 3.57 | - | - | - | |

| BIM28 with DETA | 3.89 | - | - | - |

PCE: Power Conversion Efficiency, Jsc: Short-circuit Current Density, Voc: Open-circuit Voltage, FF: Fill Factor. Co-adsorbents like chenodeoxycholic acid (CDCA) and diethylenetriamine (B155796) (DETA) can be used to suppress dye aggregation and improve device performance.

Integration into Organic Light-Emitting Diodes (OLEDs) and Transistors: Optoelectronic Performance and Architectures

The excellent electron-transporting and luminescent properties of quinoline derivatives make them highly suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govoled-intermediates.com

In OLEDs , quinoline derivatives can function as electron transport materials, host materials, or light-emitting materials. oled-intermediates.commdpi.com One of the most well-known examples is tris(8-hydroxyquinolinato)aluminum (Alq₃), a highly fluorescent and stable material. researchgate.net More broadly, metal complexes of 8-hydroxyquinoline (B1678124) derivatives are a significant class of materials used in OLEDs. mdpi.commdpi.com The choice of the central metal ion can influence the emission color and efficiency of the device. mdpi.com For instance, zinc(II) complexes of 2-methyl-8-quinolinol have been utilized as dopants to achieve green electroluminescence. The concentration of the dopant is a critical parameter, as higher levels can lead to charge trapping and reduced efficiency. Quinoline derivatives are particularly valuable for producing green and blue light-emitting materials, which are crucial for developing full-color displays and white lighting solutions. oled-intermediates.com

The general architecture of an OLED incorporating a quinoline derivative can be described as follows:

| Layer | Material Example | Function |

| Anode | Indium Tin Oxide (ITO) | Hole Injection |

| Hole Transport Layer (HTL) | 2-TNATA, NPB | Hole Transport |

| Emissive Layer | Quinoline Derivative (e.g., Alq₃, Zn(II) complex) | Light Emission |

| Electron Transport Layer (ETL) | Bphen | Electron Transport |

| Cathode | Liq/Al | Electron Injection |

This is a representative OLED structure; specific device architectures can vary. ingentaconnect.com

Quinoline derivatives are also being explored for use in Organic Light-Emitting Transistors (OLETs) , which are bifunctional devices that combine the switching function of a transistor with the light-emitting properties of an OLED. bohrium.comresearchgate.net This integration has the potential to simplify the circuitry in large-area display applications. bohrium.com The performance of OLETs is dependent on factors such as the charge carrier mobility of the organic semiconductor and the efficiency of electron-hole recombination to generate light. bohrium.comresearchgate.net

Development of Functional Materials through Quinoline Derivatives as Versatile Building Blocks

The quinoline scaffold serves as a versatile building block for the synthesis of a wide array of functional materials with diverse applications beyond optoelectronics. mdpi.com The ability to functionalize the quinoline ring at various positions allows for the tuning of its chemical and physical properties. nih.gov

One significant area of application is in the development of chemosensors . The nitrogen atom in the quinoline ring and the potential for incorporating chelating groups, such as in 8-hydroxyquinoline derivatives, make these compounds effective in detecting metal ions. nih.gov The binding of a metal ion can lead to changes in the fluorescence properties of the quinoline derivative, enabling its use in sensing applications. nih.gov

Furthermore, quinoline derivatives have been investigated for their antioxidant properties . nih.govmdpi.com The ability of these compounds to scavenge free radicals is of interest for applications in materials science, for example, as stabilizers to prevent the degradation of polymers and other organic materials. mdpi.com The antioxidant activity can be influenced by the substituents on the quinoline ring.

The synthesis of novel quinoline derivatives often involves multicomponent reactions, which are efficient methods for constructing complex molecular architectures in a single step. researchgate.net These synthetic strategies provide access to a wide range of structurally diverse quinoline-based materials with tailored functionalities.

Exploration of Photoactive and Optoelectronic Properties for Advanced Device Architectures

The photoactive and optoelectronic properties of quinoline derivatives are at the heart of their application in advanced device architectures. oled-intermediates.comrsc.org These properties are fundamentally linked to the electronic structure of the quinoline ring system, which is characterized by π-π* transitions that give rise to their absorption and emission characteristics. nih.gov

The photoluminescence of quinoline derivatives is a key property for their use in OLEDs and fluorescent probes. nih.gov The quantum yield, emission wavelength, and photostability are critical parameters that determine their performance. These properties can be tuned by modifying the chemical structure, for example, by introducing electron-donating or electron-withdrawing groups, or by extending the π-conjugated system. mdpi.com The environment, such as the polarity of the solvent or the solid-state matrix, can also influence the photophysical properties of quinoline derivatives. mdpi.com

In terms of optoelectronic properties , the charge carrier mobility is a crucial factor for applications in organic transistors and solar cells. rsc.org High charge mobility is essential for efficient charge extraction in solar cells and for achieving high switching speeds in transistors. The molecular packing of quinoline derivatives in the solid state plays a significant role in determining their charge transport characteristics.

The development of advanced device architectures often relies on the precise control of the energy levels (HOMO and LUMO) of the quinoline-based materials to ensure efficient charge injection, transport, and recombination. nih.gov The ability to synthetically tune these energy levels makes quinoline derivatives highly attractive for the design of next-generation optoelectronic devices. nih.gov

Emerging Research Directions and Future Perspectives for 4,5,8 Trimethylquinolin 2 Ol

Development of Novel and Green Synthetic Approaches for Substituted Quinolinols

The synthesis of quinoline (B57606) derivatives has a long history, but traditional methods often rely on harsh conditions and hazardous reagents. The contemporary emphasis on sustainable chemistry is driving the development of "green" synthetic routes that are more efficient, produce less waste, and utilize environmentally benign solvents and catalysts. sigmaaldrich.com

Recent advancements in the synthesis of quinolinols and quinolinones include the use of ultrasound irradiation, which has been shown to dramatically reduce reaction times and increase yields. nih.gov For instance, the synthesis of certain quinolinone derivatives saw a reduction in reaction time from 5-6 hours to 20-30 minutes, with yields increasing from 78-84% to 90-95% under ultrasonic conditions. nih.gov Other green approaches involve one-pot multicomponent reactions, the use of eco-friendly solvents like water and ethanol, and the application of novel catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix rsc.orgarene.

Visible-light-induced photocatalysis is another promising green method for quinoline synthesis, utilizing semiconductor photocatalysts like Ag/g-C3N4 to drive reactions under mild conditions. mdpi.com These modern synthetic strategies have yet to be specifically applied to the synthesis of 4,5,8-trimethylquinolin-2-ol. Future research should focus on adapting these green methodologies to produce this compound and its derivatives efficiently and sustainably.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Quinolinones

| Parameter | Conventional Method | Green Method (Ultrasound) |

| Reaction Time | 5 - 6 hours | 20 - 30 minutes |

| Yield | 78 - 84% | 90 - 95% |

| Catalyst | Traditional acids/bases | Chitosan decorated copper nanoparticles |

| Conditions | Often high temperatures | Room temperature with irradiation |

This table illustrates the potential improvements in efficiency and yield that green synthetic approaches could offer for the synthesis of substituted quinolinols like this compound, based on data from related compounds. nih.gov

Application of Advanced In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and pathways is crucial for optimizing the synthesis of complex molecules like this compound. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. sigmaaldrich.comresearchgate.net These methods allow chemists to observe the formation of intermediates, track the concentration of reactants and products over time, and identify reaction endpoints without the need for offline sampling. researchgate.netnih.gov

The use of in-situ spectroscopy can be particularly valuable for studying transient and labile intermediate species that would be difficult to detect with traditional analytical methods. youtube.com For photocatalytic reactions, which are a promising green synthesis route, in-situ monitoring can help to elucidate complex mechanisms and distinguish between different reaction pathways. youtube.com The application of techniques like attenuated total reflectance (ATR)-FTIR, which uses probes that can be directly immersed in the reaction mixture, would provide invaluable data for optimizing the synthesis of this compound. youtube.com

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Advantages for Quinolinol Synthesis |

| FTIR Spectroscopy | Functional group changes, concentration profiles | Provides a molecular fingerprint of the reaction components, enabling tracking of key transformations. youtube.com |

| Raman Spectroscopy | Vibrational modes, molecular structure | Complements FTIR, particularly useful for aqueous systems and tracking changes in the carbon skeleton. youtube.com |

| NMR Spectroscopy | Detailed structural information, identification of intermediates | Can provide unambiguous structural data on species in solution, aiding in mechanistic studies. nih.gov |

Refinement of Theoretical Modeling for Complex Chemical Systems Involving Quinolinols

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for predicting the structures, properties, and reactivity of molecules. rsc.orgresearchgate.net For quinolinol systems, DFT calculations can provide insights into their electronic structure, tautomeric equilibria (such as the lactam-lactim tautomerism in this compound), and spectroscopic properties. rsc.orgnih.gov

Recent studies on quinoline derivatives have utilized DFT to calculate properties like HOMO-LUMO energy gaps, which are crucial for understanding their electronic and photophysical behavior. researchgate.netnih.gov Furthermore, theoretical calculations can help in understanding reaction mechanisms, predicting the regioselectivity of reactions, and designing novel derivatives with desired properties. nih.gov While general DFT studies on quinolines are common, specific and in-depth theoretical investigations on this compound are lacking. Future research should employ high-level computational methods to create a detailed theoretical profile of this compound, which would guide its synthesis and exploration for various applications.

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Materials Design

Generative AI models can be trained on existing libraries of quinoline derivatives to design new molecules with potentially enhanced biological activity or material properties. youtube.com ML models can also be used to predict the physicochemical properties and biological activities of virtual compounds, allowing for the screening of large chemical spaces without the need for extensive experimental work. sphinxsai.com The integration of AI with automated synthesis platforms presents a future where the design-make-test-analyze cycle for new quinolinol derivatives could be significantly expedited. youtube.com

Expanded Exploration of Unconventional Material Science Applications for Trimethylquinolinols

While quinoline derivatives are well-known for their medicinal applications, their potential in material science is an area of growing interest. The rigid, planar structure of the quinoline ring system, combined with the electronic effects of substituents, can give rise to interesting optical and electronic properties. For instance, some quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes.

The specific substitution pattern of this compound, with its electron-donating methyl groups and the hydroxyl/keto group, suggests that it and its derivatives could possess unique photophysical properties. Future research should explore the potential of this compound in areas such as:

Organic Electronics: Investigating its properties as a semiconductor or an emissive material for use in electronic devices.

Sensing: Developing fluorescent chemosensors based on the this compound scaffold for the detection of metal ions or other analytes.

Advanced Polymers: Incorporating the trimethylquinolinol moiety into polymer backbones to create materials with enhanced thermal stability, specific optical properties, or other desirable characteristics.

A systematic investigation into these unconventional applications could reveal new and valuable uses for this underexplored class of quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4,5,8-Trimethylquinolin-2-ol, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of quinoline derivatives often involves Friedländer or Pfitzinger reactions, modified with methylating agents (e.g., methyl iodide) to introduce substituents. For example, analogous compounds like 1-Tosyl-2,3-dihydroquinolin-4(1H)-one () were synthesized using TsCl and Grignard reagents, followed by crystallization in ethyl acetate. To ensure purity, employ column chromatography for intermediate purification and confirm final product integrity via ¹H/¹³C NMR (e.g., δ 2.1–2.5 ppm for methyl groups) and HRMS (e.g., m/z 215.1284 [M+H]⁺). Reproducible yields (>75%) require strict control of reaction temperature (70–90°C) and anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm carbonyl (C-2, δ ~165 ppm) and methyl-substituted carbons (δ 18–22 ppm).

- IR Spectroscopy : Detect O–H stretching (3200–3500 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- HRMS : Validate molecular weight with <2 ppm error.

Cross-validate with melting point analysis (e.g., 141–143°C for analogous compounds in ) to confirm crystallinity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on GHS classifications for related quinolines ():

- Hazard Codes : H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation).

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid aerosol generation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the biological activity of this compound derivatives?

- Methodological Answer : Divergent activity profiles (e.g., anticonvulsant vs. cytotoxic effects) may arise from substituent positioning or metabolic stability. Use structure-activity relationship (SAR) models with computational tools (e.g., DFT for electron-density mapping) to identify critical functional groups. For example, fluorinated quinolines ( ) showed enhanced bioavailability due to trifluoromethyl groups. Validate hypotheses via in vitro assays (e.g., receptor binding) and metabolic profiling (LC-MS/MS) to track degradation pathways .

Q. What experimental designs mitigate methodological biases in receptor-response studies of quinoline derivatives?

- Methodological Answer : Hybrid approaches combining wet-lab data (e.g., heterologous receptor expression in ) and machine learning (ML) reduce bias. For instance:

- Data Integration : Merge agonist/antagonist profiles from multiple receptors (e.g., Saito et al.’s 52-mouse-receptor dataset in ) with ML-predicted chemical features.

- Validation : Use cross-study meta-analysis (e.g., Haddad et al.’s multidimensional metrics) to reconcile non-overlapping clusters.

- Controls : Include negative controls (e.g., receptor knockout models) to isolate target-specific effects .

Q. How can computational modeling predict the physicochemical properties of this compound for drug development?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility (logP ~2.4) and membrane permeability using force fields (e.g., CHARMM).

- QSAR Models : Correlate methyl-group positions with bioactivity (e.g., anticonvulsant EC₅₀ values in ).

- Docking Studies : Map interactions with targets (e.g., GABA receptors) using AutoDock Vina.

Validate predictions with HPLC purity checks (>98%) and in vivo pharmacokinetics (e.g., Cmax, Tmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。